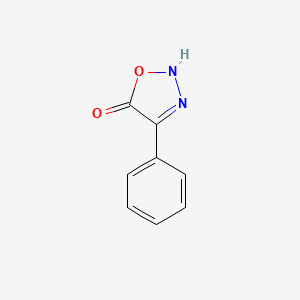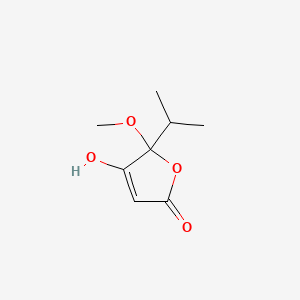
(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate)
Übersicht
Beschreibung
(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chiral center, making it optically active, and it is composed of a phenylethane backbone with two benzoate groups attached via cyclohexyl rings. The presence of the trans-4-pentylcyclohexyl groups adds to its structural complexity and potential functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) typically involves multiple steps:
-
Preparation of the Chiral Intermediate: : The synthesis begins with the preparation of the chiral intermediate, (S)-1-Phenylethane-1,2-diol. This can be achieved through asymmetric reduction of the corresponding ketone using chiral catalysts or through enzymatic resolution methods.
-
Formation of the Benzoate Esters: : The next step involves the esterification of (S)-1-Phenylethane-1,2-diol with 4-(trans-4-pentylcyclohexyl)benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bonds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) can undergo various chemical reactions, including:
-
Oxidation: : The phenylethane backbone can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The benzoate groups can participate in nucleophilic substitution reactions, where the ester linkage can be broken and replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzoates
Wissenschaftliche Forschungsanwendungen
(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) has several applications in scientific research:
-
Chemistry: : Used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : Potential applications in studying chiral interactions in biological systems. It can be used to investigate the effects of chirality on biological activity.
-
Medicine: : Research into its potential as a drug candidate or as a component in drug delivery systems. Its ability to interact with biological molecules in a chiral-specific manner could be exploited for therapeutic purposes.
-
Industry: : Possible use in the development of advanced materials, such as liquid crystals or polymers, due to its rigid and bulky structure.
Wirkmechanismus
The mechanism by which (S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity through chiral recognition. The pathways involved would vary based on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate): The enantiomer of the compound , with similar chemical properties but different biological activities due to chirality.
1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate): The racemic mixture containing both (S)- and ®-enantiomers.
1,2-Diphenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate): A structurally similar compound with two phenyl groups instead of one.
Uniqueness
(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) is unique due to its specific chiral configuration, which can lead to distinct interactions in chiral environments. This makes it particularly valuable in applications where chirality plays a crucial role, such as in asymmetric synthesis or chiral recognition in biological systems.
Eigenschaften
IUPAC Name |
[(2S)-2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58O4/c1-3-5-8-12-33-16-20-35(21-17-33)37-24-28-40(29-25-37)43(45)47-32-42(39-14-10-7-11-15-39)48-44(46)41-30-26-38(27-31-41)36-22-18-34(19-23-36)13-9-6-4-2/h7,10-11,14-15,24-31,33-36,42H,3-6,8-9,12-13,16-23,32H2,1-2H3/t33?,34?,35?,36?,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIVHFRVDVVCHK-YAQCXNTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC[C@H](C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138693 | |
| Record name | 1,1′-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165660-09-3 | |
| Record name | 1,1′-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 1,1'-[(1S)-1-phenyl-1,2-ethanediyl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole](/img/structure/B575721.png)
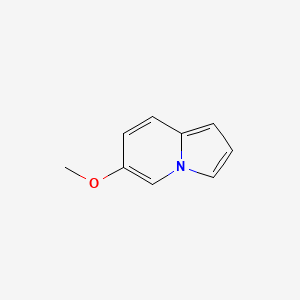
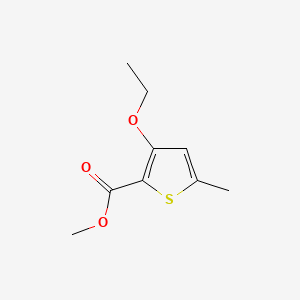
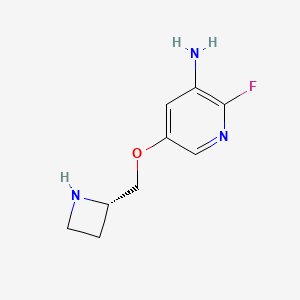
![7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B575736.png)
![5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575738.png)
![10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE](/img/structure/B575739.png)
